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Compound Name: ) )
ylmethyl)benzoic acid

Cat. No.: B067763

An In-depth Technical Guide to the Physical Characteristics of 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid

Foreword

In the landscape of modern medicinal chemistry and drug development, the meticulous
characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is
not merely a regulatory formality; it is the bedrock of successful therapeutic design. The
physical properties of a molecule dictate its behavior from the reaction flask to its final
formulation, influencing its stability, solubility, bioavailability, and ultimately, its efficacy and
safety. This guide is dedicated to a molecule of significant interest: 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid. As a key intermediate in the synthesis of various bioactive
compounds, including non-steroidal aromatase inhibitors like Letrozole, a thorough
understanding of its physical characteristics is paramount for researchers and developers.[1][2]
This document provides a comprehensive exploration of its fundamental properties, detailed
protocols for their characterization, and expert insights into the interpretation of this critical
data.

Molecular Identity and Physicochemical Profile

The first step in any rigorous scientific investigation is to establish the unambiguous identity of
the subject material. 4-(1H-1,2,4-triazol-1-yImethyl)benzoic acid is a heterocyclic compound
featuring a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge.
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Caption: 2D Structure of 4-(1H-1,2,4-triazol-1-yImethyl)benzoic acid.

This unique arrangement of functional groups—a carboxylic acid capable of hydrogen bonding
and acting as a proton donor, and a triazole ring with nitrogen atoms that can act as hydrogen
bond acceptors—governs its physical and biological properties.

Table 1: Core Identification and Physicochemical Data
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Parameter Value Source(s)
CAS Number 160388-54-5 [31[4]1[5][6]
Molecular Formula C10H9N302 31516171
Molecular Weight 203.20 g/mol [6]

4-(1,2,4-triazol-1-
IUPAC Name ) ) [6]
ylmethyl)benzoic acid

Appearance White to off-white solid [11[7]
Melting Point 227 °C [518]
N ) 456.9 °C at 760 mmHg
Boiling Point ) [51[8]
(Predicted)

Sparingly soluble in polar

Solubilit organic solvents like methanol;  Inferred from structure & data
olubility -
low aqueous solubility on related compounds[1]
anticipated.

Solid-State Properties: The Foundation of Stability
and Formulation

For any compound intended for pharmaceutical use, a comprehensive understanding of its
solid state is non-negotiable. Properties such as crystallinity, polymorphism, and patrticle size
directly impact manufacturing processes, chemical stability, and dissolution rates.

2.1. Crystallinity and Polymorphism

The existence of a defined melting point at 227 °C strongly indicates that 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid is a crystalline solid under standard conditions.[5][8] A crystalline
structure implies a highly ordered, three-dimensional arrangement of molecules. Data available
in the Cambridge Structural Database (CSD), under reference code 653005, confirms a
specific crystal structure, providing invaluable atomic-level insights into intermolecular
interactions and packing motifs.[6]
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However, the ability of a compound to exist in more than one crystalline form—a phenomenon
known as polymorphism—is a critical consideration. Different polymorphs of the same molecule
can exhibit distinct physical properties, including melting point, solubility, and stability. For
1,2,4-triazole derivatives, polymorphism is a known and significant factor that can influence
drug efficacy.[9] Therefore, screening for potential polymorphs is an essential step in early-
phase drug development to ensure the selection of the most stable and therapeutically optimal

form.
2.2. Workflow for Solid-State Characterization

A robust characterization workflow is essential to identify and control the solid form of the
compound. This typically involves a multi-technique approach to gather orthogonal data,

ensuring a comprehensive understanding.

( Bulk Material \

(Synthesized Compound))

Differential Scanning Powder X-Ray Thermogravimetric Spectroscopy Microscopy
Calorimetry (DSC) Diffraction (PXRD) Analysis (TGA) (FT-IR, Raman, ssNMR) (PLM, SEM)

Melting Point, Crystal Form, Solvate/Hydrate State, Molecular Structure, Mofphology,
Phase Transitions Phase Purity Thermal Stability Bonding Environment Particle Size

/——\
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Solid-State Profile
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Caption: Workflow for Comprehensive Solid-State Characterization.

Core Experimental Protocols
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The following protocols are presented as a guide for researchers to characterize the physical

properties of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. The rationale behind key steps is

included to foster a deeper understanding of the methodology.

3.1.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

o Objective: To determine the melting point and identify other thermal events like phase

transitions.

e Principle: DSC measures the difference in heat flow required to increase the temperature of

a sample and a reference as a function of temperature. An endothermic event, like melting,

results in a characteristic peak.

o Methodology:

3.2.

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum
DSC pan. Crimp the pan with a lid. Rationale: A small, consistent sample mass ensures
uniform heat transfer and reproducible results.

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC
cell.

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 30 °C). Ramp the
temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the
expected melting point (e.g., 250 °C). Rationale: A 10 °C/min heating rate is standard and
provides a good balance between resolution and experimental time.

Data Analysis: Analyze the resulting thermogram. The onset temperature of the large
endothermic peak is reported as the melting point. The peak area can be integrated to
determine the heat of fusion.

Protocol: Crystalline Form Identification by Powder X-ray Diffraction (PXRD)

» Objective: To obtain a unique "fingerprint" of the crystalline solid and confirm its phase purity.

e Principle: When a beam of X-rays interacts with a crystalline material, it is diffracted in

specific directions according to Bragg's Law. The resulting pattern of diffraction peaks is
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characteristic of a specific crystal lattice.

o Methodology:

o Sample Preparation: Gently grind a small amount (approx. 100 mg) of the sample with a
mortar and pestle to ensure random crystal orientation. Pack the powder into a sample
holder, ensuring a flat, level surface. Rationale: Random orientation is crucial to ensure
that all possible diffraction planes are sampled, leading to an accurate pattern.

o Instrument Setup: Mount the sample holder in the diffractometer.

o Data Acquisition: Scan the sample over a defined 26 range (e.g., 2° to 40°) using a
specific X-ray source (typically Cu Ka). The step size and scan speed should be optimized
for good signal-to-noise.

o Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 20) to reference
patterns from databases or from previously characterized batches. The presence of sharp,
well-defined peaks confirms crystallinity. The absence of unexpected peaks indicates high
phase purity.

3.3. Protocol: Spectroscopic Identity Confirmation by FT-IR

» Objective: To confirm the presence of key functional groups and the overall molecular
structure.

» Principle: Infrared radiation is absorbed by molecules at specific frequencies corresponding
to the vibrations of their chemical bonds. An FT-IR spectrum provides a fingerprint based on
these absorption bands.

o Methodology:

o Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry,
spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine
powder. Press the powder into a transparent pellet using a hydraulic press. Rationale: KBr
is transparent to IR radiation and provides a solid matrix to hold the sample in the beam
path.
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o Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire a
background spectrum of the empty sample chamber, followed by the sample spectrum.

o Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected
peaks include:

» ~1700 cm~1: C=0 stretch of the carboxylic acid.
= ~2500-3300 cm~1: Broad O-H stretch of the hydrogen-bonded carboxylic acid.

» ~1600, ~1500 cm~t: C=C and C=N stretching vibrations from the aromatic and triazole
rings.

» ~3100 cm~1: C-H stretches of the aromatic and triazole rings.

Synthesis of Data and Implications for Development

The true power of physical characterization lies in the synthesis of data from multiple
techniques. A sharp melting endotherm from DSC that aligns with a clean, reproducible PXRD
pattern provides strong, self-validating evidence of a single, pure crystalline form.
Spectroscopic data from FT-IR and NMR confirms that this pure form is indeed the correct
molecule.[10]

For drug development professionals, these physical characteristics have direct and profound
implications:

« Solubility & Bioavailability: The low aqueous solubility anticipated from its structure
necessitates strategies for formulation, such as salt formation or the use of solubility
enhancers, to ensure adequate bioavailability.

» Stability & Shelf-life: Identifying the most thermodynamically stable polymorph is crucial for
preventing form conversion during storage, which could alter the drug's performance.

» Manufacturing: Properties like crystal habit and particle size, which can be observed by
microscopy, influence powder flow, compressibility, and dissolution, all of which are critical
for robust tablet manufacturing.
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Conclusion

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is more than just a chemical intermediate; it is a
carefully designed molecular scaffold whose physical properties are intrinsically linked to its
utility in creating life-saving medicines. The data presented herein—from its fundamental
molecular weight and structure to its thermal behavior and crystalline nature—provides a
foundational dataset for any researcher working with this compound. By employing the
rigorous, multi-faceted characterization protocols outlined in this guide, scientists can ensure
the quality and consistency of their material, de-risk their development programs, and
ultimately, accelerate the journey from laboratory discovery to clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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